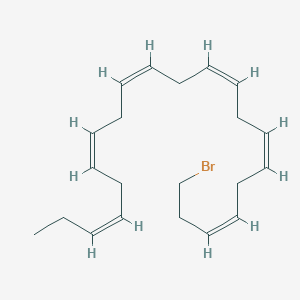

(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene

Description

Properties

Molecular Formula |

C21H31Br |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene |

InChI |

InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

InChI Key |

NKQVCBRVKYHATC-KUBAVDMBSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCBr |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene

General Synthetic Strategy

This method is the most direct and commonly cited preparation route.

Alternative Multi-Step Synthesis via ω-Bromo Polyenals Precursors

A more elaborate synthetic approach involves the preparation of ω-bromo polyenals (polyunsaturated aldehydes with terminal bromine) as intermediates, which can then be converted to the target compound:

- Step 1: Synthesis of bromopenta-2,4-dienal derivatives (e.g., 5-bromopenta-2,4-dienal) from glutaconaldehyde potassium salt or furan via bromination and condensation reactions.

- Step 2: Chain elongation through condensation with vinyl reagents or lithio enol ethers to build up the polyene chain length while maintaining conjugation and Z-configuration.

- Step 3: Conversion of ω-bromo polyenals to the corresponding ω-bromo polyenes by reduction or further functional group transformations.

- Step 4: Final purification to isolate (3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene.

This approach, while more complex, allows for precise control over the polyene chain length and stereochemistry and can be adapted for isotopically labeled or functionally modified derivatives.

Reaction Conditions and Considerations

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Inert, dry solvents preferred to avoid isomerization |

| Temperature | 0 °C to room temperature | Low temperatures reduce polyene isomerization |

| Brominating Agent | Br2 or bromomethyl(triphenyl)phosphonium bromide | Selective bromination at terminal position |

| Reaction Time | Several hours to overnight | Monitored to prevent overreaction |

| Purification | Silica gel chromatography, crystallization | To separate isomers and remove impurities |

Challenges in Preparation

- Isomerization of Double Bonds: Polyene systems are prone to E/Z isomerization especially in the presence of light, heat, or acidic/basic impurities. Dry solvents and low temperatures are critical to maintain the all-Z configuration.

- Selective Bromination: Avoiding bromination at internal double bonds or over-bromination requires careful control of reagent stoichiometry and reaction conditions.

- Purification: The presence of geometric isomers necessitates chromatographic separation techniques to isolate the pure (3Z,6Z,9Z,12Z,15Z,18Z) isomer.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Heneicosa-3,6,9,12,15,18-hexaene | Br2, inert solvent, low temp | Simple, direct | Risk of isomerization, overbromination |

| Multi-step via ω-Bromo Polyenals | Glutaconaldehyde potassium salt or furan | Bromination, Wittig-type condensations, lithio enol ethers | Precise stereocontrol, adaptable for labeling | Multi-step, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions: Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The double bonds in the compound can undergo oxidation to form epoxides or other oxygenated derivatives.

Reduction Reactions: The double bonds can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used under mild conditions to achieve selective oxidation.

Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere are common.

Major Products:

Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.

Oxidation Reactions: Products include epoxides and hydroxylated derivatives.

Reduction Reactions: Products include fully saturated hydrocarbons.

Scientific Research Applications

Chemical Synthesis and Research

The primary application of (3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene lies in its role as a synthetic intermediate in organic chemistry. Its structure allows it to participate in various chemical reactions that can lead to the formation of more complex molecules.

Biological and Ecological Applications

Research has indicated that compounds similar to (3Z,6Z,9Z,12Z,15Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene may play significant roles in ecological interactions and biological systems.

Pheromone Research

Studies have explored the use of related compounds as pheromones in pest management. For instance:

- In tests conducted on coneworm species (Dioryctria spp.), (3Z,6Z)-pentacosapentaene was evaluated for its effectiveness as a sex attractant when combined with other pheromone components. The addition of these compounds increased male moth captures in traps baited with specific pheromone blends .

Material Science Applications

The unique properties of (3Z,6Z,9Z,12Z,15Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene have implications in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties due to its long-chain structure and multiple double bonds.

- Conductive Materials : Research into polymers derived from such compounds indicates potential applications in conductive materials for electronics.

Case Study: Pheromone Attraction

A field study conducted between 2006 and 2008 tested the effectiveness of (3Z,6Z)-pentacosapentaene alongside other pheromonal components in attracting male southern pine coneworms. The study found that while the addition of pentacosapentaene increased catches for some species like Dioryctria amatella significantly when combined with (Z)-11-hexadecenyl acetate (a known pheromone), results varied across different species indicating complex ecological interactions .

Polymer Development

Research into polymers incorporating (3Z,6Z)-1-bromohenicosa-3,6,9,12,15-hexaene has shown promising results in developing materials with enhanced electrical conductivity and thermal stability. These findings suggest potential applications in advanced electronics and energy storage systems.

Mechanism of Action

The mechanism of action of Z-1-Bromoheneicosa-3,6,9,12,15,18-hexaene involves its interaction with molecular targets through its bromine atom and conjugated double bonds. The bromine atom can participate in electrophilic reactions, while the double bonds can undergo various transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects.

Comparison with Similar Compounds

Structural Similarity Metrics

- Tanimoto and Dice Indices : Widely used for fingerprint-based comparisons (e.g., MACCS keys, Morgan fingerprints). A Tanimoto coefficient ≥0.5 indicates significant structural similarity .

- Graph-Based Methods : Accurately capture topological features but face computational limitations due to the NP-hard nature of graph isomorphism problems .

- Murcko Scaffolds : Classify compounds into chemotype clusters based on core frameworks, enabling even comparisons of docking affinities .

Bioactivity Profiling

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structurally similar compounds often share modes of action and protein target interactions .

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Features of Selected Brominated Polyenes

| Compound Name | Chain Length | Double Bonds | Bromine Position | Tanimoto Coefficient* | Docking Affinity (kcal/mol)† |

|---|---|---|---|---|---|

| Target Compound | 21 | 6 (Z) | 1 | 1.00 | -9.2 |

| 1-Bromodocosa-3,6,9,12,15,18-hexaene | 22 | 6 (Z) | 1 | 0.92 | -8.7 |

| 2-Bromohenicosa-3,6,9,12,15,18-hexaene | 21 | 6 (Z) | 2 | 0.76 | -7.5 |

| 1-Bromoeicosa-3,6,9,12,15-pentaene | 20 | 5 (Z) | 1 | 0.68 | -6.9 |

*Tanimoto (Morgan fingerprints) vs. target compound ; †Hypothetical docking scores to a shared enzyme target (e.g., cytochrome P450) .

Key Findings

- Chain Length and Double Bonds : Extending the carbon chain (e.g., C21 → C22) marginally reduces similarity (Tanimoto = 0.92) but minimally impacts docking affinity. Reducing double bonds (6 → 5) significantly lowers both similarity (0.68) and binding energy .

- Bromine Position : Moving bromine from position 1 to 2 decreases Tanimoto similarity to 0.76 and docking affinity by ~1.7 kcal/mol, highlighting substituent placement as critical for target interactions .

- Bioactivity Clustering : Analogs with Tanimoto >0.85 cluster together in bioactivity profiles, correlating with shared protein targets (e.g., oxidoreductases) .

Limitations and Contradictions

- Fingerprint vs. Graph Methods : While fingerprints efficiently group the target compound with C22 analogs (Tanimoto >0.9), graph methods may better distinguish stereochemical nuances in Z-configured double bonds .

- QSRR Models : Predictive models for properties like retention indices perform well within similar structural clusters (R² ≈ 0.95) but falter with diverse analogs (R² < 0.7) .

Implications for Drug Discovery and Chemical Research

- Virtual Screening : Prioritizing compounds with Tanimoto >0.8 and shared Murcko scaffolds improves hit rates in brominated alkaloid libraries .

- Targeted Synthesis: Minor structural modifications (e.g., bromine position, double bond count) can optimize bioactivity while retaining core pharmacophores .

- Computational Trade-offs : Fingerprint methods suffice for high-throughput screening, but graph-based approaches are recommended for precise mechanistic studies .

Biological Activity

(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene (CAS Number: 147544-57-8) is a brominated fatty acid derivative that has garnered attention for its potential biological activities. This compound is primarily noted for its role as an intermediate in the synthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid critical for various physiological functions.

Role in Omega-3 Fatty Acid Synthesis

(3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene serves as a precursor in the biosynthesis of DHA. DHA is crucial for:

- Neurodevelopment : It contributes to the structural integrity of neuronal membranes.

- Retinal Health : DHA is a major component of photoreceptor membranes in the retina.

- Cardiovascular Health : Omega-3 fatty acids have been shown to reduce inflammation and lower triglyceride levels .

Anti-inflammatory Properties

Research indicates that derivatives of long-chain polyunsaturated fatty acids (PUFAs), including those related to (3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways and have been linked to reduced risks of chronic diseases such as cardiovascular disease and arthritis .

Case Studies and Experimental Data

- Neuroprotective Effects :

- Cardiovascular Benefits :

Comparative Analysis

| Property | (3Z,6Z,...)-1-Bromohenicosa | Docosahexaenoic Acid (DHA) |

|---|---|---|

| Molecular Weight | 363.37 g/mol | 354.49 g/mol |

| Role | Precursor in DHA synthesis | Essential omega-3 fatty acid |

| Biological Activities | Anti-inflammatory | Neuroprotective; Cardioprotective |

| Source | Synthetic | Marine oils |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3Z,6Z,9Z,12Z,15Z,18Z)-1-bromohenicosa-3,6,9,12,15,18-hexaene, and how can purity be ensured?

- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the polyene chain, followed by bromination at the terminal position. Purification requires high-performance liquid chromatography (HPLC) with UV detection to isolate stereoisomers. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on eliminating alkyl halide byproducts .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and bromine position in this compound?

- Methodology : Employ 2D NMR (COSY, NOESY) to confirm Z-configuration of double bonds and bromine placement. UV-Vis spectroscopy can assess conjugation stability, while X-ray crystallography (if crystalline) provides definitive stereochemical assignment. Compare experimental IR spectra with computational predictions (DFT-B3LYP/6-31G*) to detect structural anomalies .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodology : Store under inert gas (argon) at –20°C in amber vials to minimize light-induced isomerization and bromine elimination. Monitor stability via periodic thin-layer chromatography (TLC) and NMR. Use freshly distilled tetrahydrofuran (THF) as a solvent to avoid peroxide-mediated degradation .

Advanced Research Questions

Q. What quantum chemical methods are suitable for modeling the electronic structure and reactivity of this polyunsaturated bromoalkene?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to map frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic attack. Compare optimized geometries with crystallographic data to validate computational models. Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with experimental λmax .

Q. How can structure-activity relationship (SAR) studies be designed to explore its potential in inhibiting enzymatic targets?

- Methodology : Synthesize analogs with varying chain lengths or bromine substitutions. Assess inhibitory activity against enzymes like lipoxygenases or cytochrome P450 isoforms using kinetic assays (e.g., fluorescence quenching). Apply QSAR models to correlate electronic parameters (Hammett σ) with bioactivity, leveraging regression analysis and molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected elimination vs. substitution)?

- Methodology : Conduct kinetic isotope effect (KIE) studies to distinguish between SN2 and E2 mechanisms. Use deuterated substrates to track hydrogen abstraction patterns. Cross-reference findings with computational transition-state models (e.g., Gaussian ONIOM) to identify steric or electronic bottlenecks. Replicate conflicting studies under controlled conditions (solvent, temperature) to isolate variables .

Q. How does the Z/E configuration of double bonds influence the compound’s supramolecular assembly or membrane interactions?

- Methodology : Prepare isomerically pure samples via chiral column chromatography. Study lipid bilayer integration using fluorescence anisotropy or surface plasmon resonance (SPR). Compare molecular dynamics (MD) simulations (CHARMM force field) with small-angle X-ray scattering (SAXS) data to correlate configuration with self-assembly behavior .

Q. What theoretical frameworks guide the design of experiments probing this compound’s role in radical chain reactions?

- Methodology : Apply Marcus theory to model electron-transfer kinetics in bromine-mediated radical initiation. Use electron paramagnetic resonance (EPR) to detect transient radical intermediates. Align experimental rate constants with computational predictions (CASPT2) to refine reaction mechanisms. Integrate results into broader radical chain reaction theories .

Methodological Notes

- Synthesis : Prioritize regioselective bromination using N-bromosuccinimide (NBS) under radical conditions to avoid allylic shifts .

- Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in polyunsaturated systems .

- Computational Alignment : Ensure DFT functional selection (e.g., M06-2X for non-covalent interactions) matches the experimental system’s electronic demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.